Antimycobacterial Potency Against Structural Analogs
In a direct head-to-head study of pyrazinamide Mannich bases, N-[(4-methylpiperazin-1-yl)methyl]pyrazine-2-carboxamide exhibited an MIC₉₀ of 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, which is 2-fold higher (weaker) than the MIC₉₀ of 6.25 µg/mL recorded for both the N-benzylpiperazine analog (CHEMBL205352) and the N-phenylpiperazine analog (CHEMBL208005) under identical assay conditions [1]. Against multi-drug-resistant M. tuberculosis, the N-methyl compound showed MIC₉₀ > 25.0 µg/mL, whereas the most potent compound in the series (a fluoroquinolone-piperazine hybrid, compound 17) achieved MIC values of 0.39 µg/mL (drug-sensitive) and 0.2 µg/mL (MDR-TB) [1]. This rank-order demonstrates that the smaller, less lipophilic N-methyl substituent is suboptimal for antimycobacterial potency relative to aryl-substituted piperazines, yet it offers a distinct and quantitatively defined activity baseline for SAR exploration.
| Evidence Dimension | In vitro antimycobacterial activity (MIC₉₀) |
|---|---|
| Target Compound Data | MIC₉₀ = 12.5 µg/mL (M. tuberculosis H37Rv); MIC₉₀ > 25.0 µg/mL (MDR-TB) |
| Comparator Or Baseline | N-[(4-benzylpiperazin-1-yl)methyl]pyrazine-2-carboxamide (CHEMBL205352): MIC₉₀ = 6.25 µg/mL; N-[(4-phenylpiperazin-1-yl)methyl]pyrazine-2-carboxamide (CHEMBL208005): MIC₉₀ = 6.25 µg/mL |
| Quantified Difference | 2-fold higher MIC₉₀ (weaker potency) compared to N-benzyl and N-phenyl analogs |
| Conditions | Mycobacterium tuberculosis H37Rv; in vitro broth dilution assay; data from Sriram et al. 2006 (Bioorg Med Chem Lett); curated in ChEMBL assay CHEMBL861824 |
Why This Matters
The quantified 2-fold potency differential against M. tuberculosis H37Rv establishes that the N-methyl substituent confers a distinct antimycobacterial SAR position, making this compound suitable as a moderate-activity reference standard or a starting scaffold for optimization, while procuring the benzyl or phenyl analog instead would yield a different activity profile that could skew SAR conclusions.
- [1] Sriram D, Yogeeswari P, Reddy SP. Synthesis of pyrazinamide Mannich bases and its antitubercular properties. Bioorg Med Chem Lett. 2006;16(8):2113-6. doi:10.1016/j.bmcl.2006.01.064. Activity data curated in ChEMBL: CHEMBL205291 (MIC₉₀ 12.5 µg/mL), CHEMBL205352 (MIC₉₀ 6.25 µg/mL), CHEMBL208005 (MIC₉₀ 6.25 µg/mL). View Source
